Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate
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Overview
Description
“Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate” is a chemical compound . It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H10ClNO2S/c1-14-10(13)7-4-6-5-15-3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3 .Scientific Research Applications
Synthesis of Novel Compounds
One research avenue involves the development of methodologies for synthesizing highly functionalized compounds. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity, showcasing the utility of similar compounds in organic synthesis (Zhu, Lan, & Kwon, 2003). Additionally, Danheiser et al. (2003) explored the regiocontrolled [4 + 2] cycloadditions of oximinosulfonates, leading to the synthesis of substituted pyridines, further underscoring the synthetic applications of related chemical frameworks (Danheiser, Renslo, Amos, & Wright, 2003).
Investigating Biological Activities
Research also extends to the exploration of biological activities. For example, Youssef, Azab, & Youssef (2012) reported the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, highlighting their valuable biological activities, which could be analogous to the exploration of biological activities of Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate and its derivatives (Youssef, Azab, & Youssef, 2012).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of synthesized compounds have been a significant focus. Nural et al. (2018) synthesized a novel bicyclic thiohydantoin fused to pyrrolidine compound, evaluating its acid dissociation constant and antimicrobial activity, illustrating the potential medicinal chemistry applications of related structures (Nural et al., 2018).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown a broad spectrum of biological activities . Additionally, its synthesis could be optimized or modified to improve yield or to create derivatives with enhanced properties.
Properties
IUPAC Name |
methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4S/c1-16-10(13)7-4-6-5-17(14,15)3-2-8(6)12-9(7)11/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYAYFKVOJBMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C2CCS(=O)(=O)CC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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